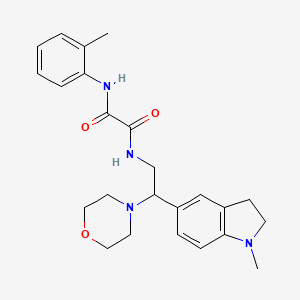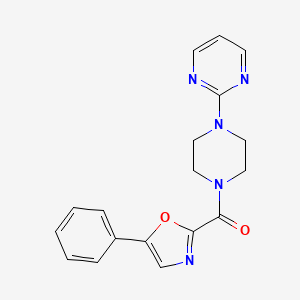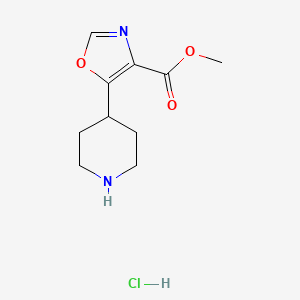![molecular formula C22H22N6 B2494157 (2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine CAS No. 946290-47-7](/img/structure/B2494157.png)
(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on complex organic compounds, including those with pteridinyl and phenyl groups, is crucial for advancing various fields such as pharmaceuticals, materials science, and chemical synthesis. These compounds are often studied for their unique chemical properties and potential applications in drug development and materials engineering.
Synthesis Analysis
The synthesis of complex organic molecules like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrates the cyclization process, a common technique in synthesizing heterocyclic compounds (Repich et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For instance, the crystal structure of similar compounds has been studied to understand the molecular interactions and stability provided by N—H⋯N hydrogen bonds and π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can include substitutions, additions, and cyclizations. The reactivity of these compounds is often influenced by their functional groups, such as amino and phenyl groups, which can undergo various chemical transformations. For example, reactions of pteridines and pyrimidines with amino acids demonstrate the versatility of these compounds in chemical synthesis (Sugimoto et al., 1979).
Wissenschaftliche Forschungsanwendungen
Pteridine Chemistry and Reactivity
Pteridines and their derivatives, such as the compound , are pivotal in various chemical transformations and have been extensively studied for their reactivity and potential applications. For instance, Albert and Mizuno (1973) explored the self-condensation of methylpteridines and their reactions with nucleophiles, shedding light on the complex chemistry of pteridine compounds. This foundational work highlights the versatility of pteridine derivatives in synthetic chemistry, potentially extending to the synthesis of novel compounds like "(2,5-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine" for various applications, including medicinal chemistry and materials science (Albert & Mizuno, 1973).
Applications in Fluorescence and Sensing
Derivatives of pteridines and related compounds have found extensive use in fluorescence and sensing applications. For example, Yang, Chiou, and Liau (2002) demonstrated the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, illustrating an "amino conjugation effect." This effect leads to a red shift in absorption and fluorescence spectra, indicating potential applications in developing fluorescent probes or sensors based on similar structural frameworks (Yang, Chiou, & Liau, 2002).
Catalysis and Polymerization
Compounds with structural similarities to "this compound" have been utilized in catalysis and the synthesis of polymers. For instance, aromatic amine ligands paired with copper(I) chloride have been used as highly effective catalyst systems for polymerizing 2,6-dimethylphenol, indicating the potential of related compounds in catalysis and materials synthesis (Kisoo Kim et al., 2018).
Corrosion Inhibition
Thiazoles and related organic compounds have shown promising results as corrosion inhibitors, which could extend to pteridine derivatives for protecting metals in aggressive environments. Farahati et al. (2019) synthesized thiazole derivatives that exhibited high efficiency in inhibiting copper corrosion, suggesting that similar strategies could be applied to pteridine derivatives for corrosion protection applications (Farahati et al., 2019).
Eigenschaften
IUPAC Name |
4-N-(2,5-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-15-8-9-16(2)18(14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDVSUULOYIFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)


![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)